

(S)-1-(2,4-Dichlorophenyl)ethanamine solubility data

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Compound of Interest

Compound Name: (S)-1-(2,4-Dichlorophenyl)ethanamine

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An In-depth Technical Guide to the Solubility of (S)-1-(2,4-Dichlorophenyl)ethanamine

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Abstract

(S)-1-(2,4-Dichlorophenyl)ethanamine is a chiral primary amine and a key intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) sertraline.^{[1][2][3]} A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and ultimately, the yield and purity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the physicochemical properties of **(S)-1-(2,4-Dichlorophenyl)ethanamine**, a theoretical assessment of its solubility in various solvent systems, and detailed, field-proven experimental protocols for determining its solubility. This document is intended for researchers, scientists, and drug development professionals to establish robust and reproducible processes involving this critical intermediate.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

In the multi-step synthesis of complex molecules like sertraline, the solubility of intermediates such as **(S)-1-(2,4-Dichlorophenyl)ethanamine** dictates several critical process parameters. These include:

- **Reaction Kinetics:** The rate of a chemical reaction is often dependent on the concentration of the reactants in solution. Poor solubility can lead to sluggish or incomplete reactions.
- **Purification Efficiency:** Crystallization, a common method for purifying intermediates, is fundamentally a solubility-driven process. Knowledge of solubility in different solvents and at various temperatures is essential for developing an effective crystallization protocol that removes impurities.
- **Process Safety and Handling:** Understanding solubility is crucial for preventing precipitation in transfer lines or reactors, which can cause blockages and operational hazards.
- **Waste Reduction and Green Chemistry:** Selecting solvents in which the compound has optimal solubility can lead to more efficient processes, reducing the overall solvent volume and waste generated.[3]

This guide will provide the foundational knowledge and practical methodologies to characterize the solubility of **(S)-1-(2,4-Dichlorophenyl)ethanamine**, enabling scientists to make informed decisions in their development workflows.

Physicochemical Properties of **(S)-1-(2,4-Dichlorophenyl)ethanamine**

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key parameters for **(S)-1-(2,4-Dichlorophenyl)ethanamine** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₉ Cl ₂ N	[4]
Molecular Weight	190.07 g/mol	[4]
Appearance	Colorless to pale brown liquid	[5][6]
Boiling Point	256.4 ± 25.0 °C (at 760 mmHg)	[7]
Density	1.262 ± 0.06 g/cm ³	[5]
Computed XLogP3-AA	2.4	[4]
CAS Number	133492-69-0	[4]

The presence of the dichlorophenyl group imparts a significant degree of lipophilicity to the molecule, as indicated by the computed XLogP3-AA value of 2.4.[4] This suggests a preference for non-polar or moderately polar environments. The primary amine group, however, is capable of hydrogen bonding and can act as a base, which will influence its solubility in protic and acidic media.

Theoretical Solubility Profile

While extensive experimental solubility data for **(S)-1-(2,4-Dichlorophenyl)ethanamine** is not readily available in the public domain, we can predict its solubility behavior based on the principle of "like dissolves like" and its physicochemical properties.

- **High Solubility:** Expected in non-polar aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to the dichlorophenyl group.[8] Moderately polar solvents that can accommodate both the aromatic ring and the amine group, such as ethers (e.g., diethyl ether, THF) and some alcohols (e.g., n-butanol), are also likely to be good solvents.[1]
- **Moderate Solubility:** Expected in polar aprotic solvents like ethyl acetate and acetone.[8] Shorter-chain alcohols such as ethanol and methanol may also be suitable, though the solubility might be less than in more non-polar solvents.[5][9]

- **Low to Insoluble:** The compound is expected to have low solubility in water due to its significant non-polar character.[9] Its solubility in highly polar, non-hydrogen bonding solvents like acetonitrile may also be limited.

It is important to note that the hydrochloride salt of this amine, (S)-1-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride, will exhibit a significantly different solubility profile, with increased solubility in polar solvents.[10]

Factors Influencing Solubility

Several environmental factors can be manipulated to modulate the solubility of **(S)-1-(2,4-Dichlorophenyl)ethanamine**.

Effect of pH

As a primary amine, **(S)-1-(2,4-Dichlorophenyl)ethanamine** is a weak base. In acidic aqueous solutions, the amine group will be protonated to form the corresponding ammonium salt. This salt will be significantly more polar than the free base and, consequently, will exhibit higher solubility in water and other polar protic solvents. This pH-dependent solubility is a critical factor that can be leveraged during extractions and purifications. For instance, the compound can be extracted from an organic solvent into an acidic aqueous phase, and then recovered by basifying the aqueous phase to precipitate the free amine.

Effect of Temperature

The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship is the basis for recrystallization as a purification technique. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the compound will crystallize out of the solution, ideally leaving impurities behind. The precise temperature-solubility profile must be determined experimentally for each solvent system.

Experimental Determination of Solubility

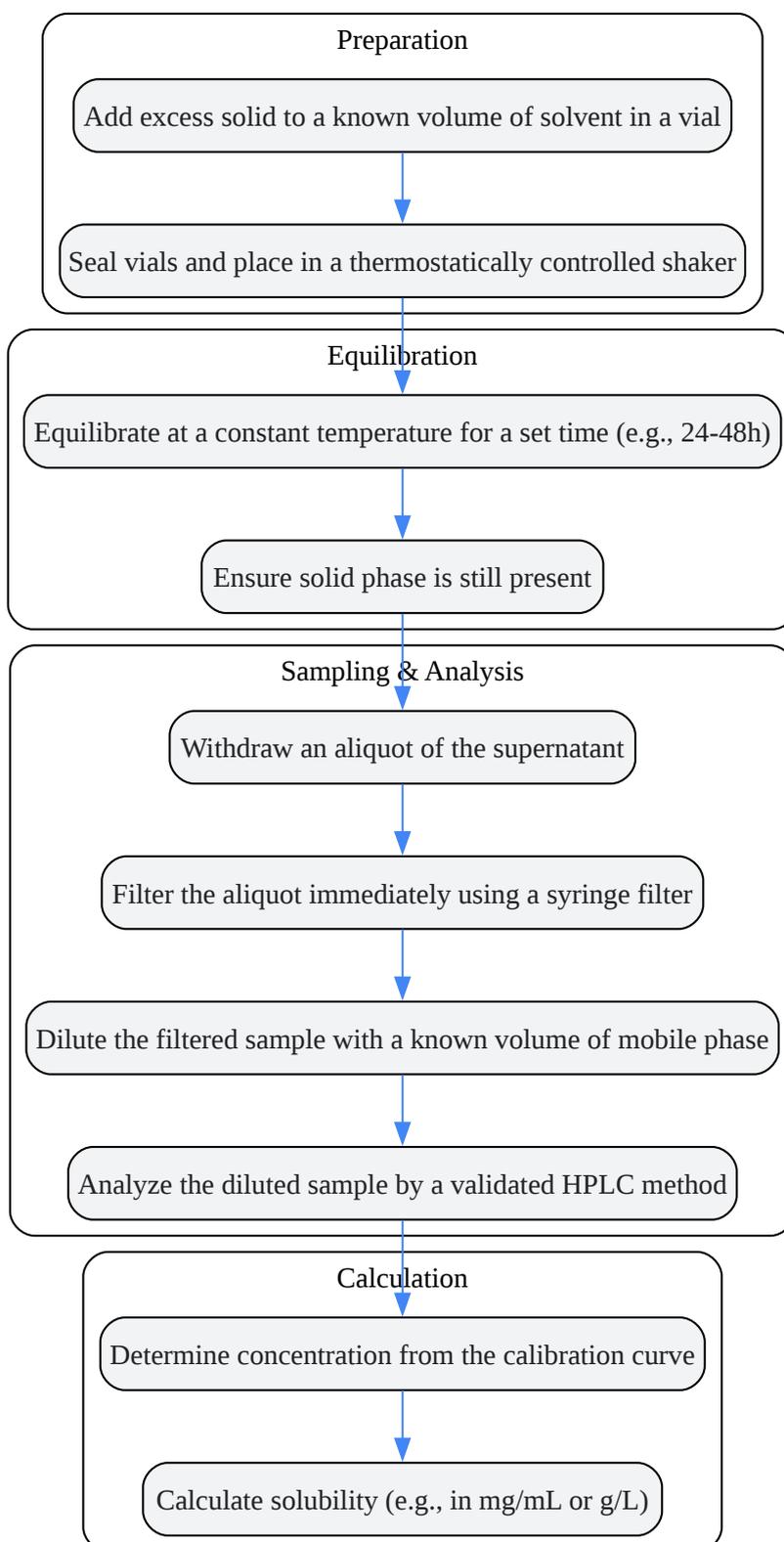
The following section provides a robust, step-by-step protocol for determining the solubility of **(S)-1-(2,4-Dichlorophenyl)ethanamine**. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[8]

Materials and Equipment

- **(S)-1-(2,4-Dichlorophenyl)ethanamine** (of known purity)
- A range of analytical grade solvents (e.g., water, ethanol, methanol, toluene, dichloromethane, ethyl acetate, acetonitrile, hexane)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a validated analytical method for the compound.

Experimental Workflow: Isothermal Shake-Flask Method

The general workflow for the isothermal shake-flask method is depicted below.



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